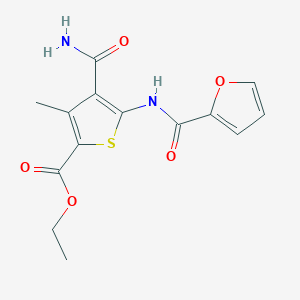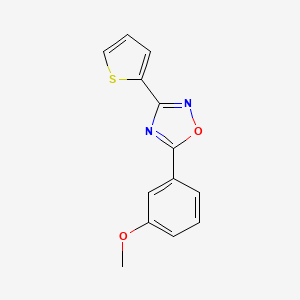![molecular formula C16H15ClN2O3 B5543826 4-chloro-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5543826.png)
4-chloro-N'-[(2-methylphenoxy)acetyl]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzohydrazide derivatives, including compounds similar to 4-chloro-N'-[(2-methylphenoxy)acetyl]benzohydrazide, often involves the reaction of substituted benzohydrazides with various aldehydes or ketones. For instance, N'-((2-chloro-6-methoxyquinolin-3-yl)methylidene)-substituted benzohydrazides can be synthesized by treating 2-chloro-6-methoxy-3-quinolinecarbaldehyde with substituted benzohydrazides (Shaikh, 2013).
Molecular Structure Analysis
The molecular structure of benzohydrazide derivatives can be elucidated using techniques such as IR and NMR spectroscopy, as well as single-crystal X-ray diffraction. For example, compounds like 4-chloro-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide monohydrate have been characterized to reveal their crystal structures and bonding arrangements (Lei et al., 2011).
Chemical Reactions and Properties
Benzohydrazide derivatives participate in various chemical reactions, leading to the formation of complex structures. The reactivity of the -CONHN=CH- azomethine group in these compounds allows for coupling reactions that yield diverse products. The chemical properties of these compounds are influenced by the substituents on the benzene rings and the hydrazide group, affecting their reactivity and the types of reactions they can undergo (Shaikh, 2013).
科学的研究の応用
Chlorogenic Acid and Its Applications
Chlorogenic Acid in Metabolic Syndrome and Food Preservation Chlorogenic acid, a phenolic compound, exhibits significant health-promoting properties, including antioxidant, anti-inflammatory, and antimicrobial activities. Its role as a nutraceutical for preventing and treating metabolic syndrome highlights its potential in managing anti-lipidemic, antidiabetic, and antihypertensive conditions. Additionally, chlorogenic acid serves as a natural food preservative due to its broad-spectrum antimicrobial properties against bacteria, viruses, and other pathogens, demonstrating its utility in food industry applications (Jesús Santana-Gálvez et al., 2017).
Phenoxy Herbicides and Environmental Impact Research on the occurrence and environmental fate of phenoxy herbicides, including those structurally related to "4-chloro-N'-[(2-methylphenoxy)acetyl]benzohydrazide," provides insights into their biodegradability and persistence. These herbicides, widely used in agriculture, are of concern due to their potential endocrine-disrupting effects and presence in water bodies, necessitating studies on their degradation and impact on ecosystems (Camille Haman et al., 2015).
Pharmacological and Biological Activities
Antioxidant and Therapeutic Roles of Chlorogenic Acid Chlorogenic Acid (CGA) is recognized for its diverse biological and therapeutic roles, including antioxidant, hepatoprotective, cardioprotective, and anti-inflammatory effects. CGA's modulation of lipid and glucose metabolism positions it as a potential treatment for metabolic disorders such as diabetes and obesity. This phenolic acid's wide range of health benefits underscores its value as a dietary supplement and functional food ingredient (M. Naveed et al., 2018).
DNA Interaction and Drug Design Potential The study of Hoechst 33258 and its analogues, which bind to the minor groove of DNA, illuminates the potential of "4-chloro-N'-[(2-methylphenoxy)acetyl]benzohydrazide" in drug design. These compounds' ability to interact with DNA and exhibit radioprotective and topoisomerase inhibitory activities suggests possible applications in cancer therapy and molecular biology research (U. Issar et al., 2013).
特性
IUPAC Name |
4-chloro-N'-[2-(2-methylphenoxy)acetyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11-4-2-3-5-14(11)22-10-15(20)18-19-16(21)12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZSULMSCDXVDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N'-[(2-methylphenoxy)acetyl]benzohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-furylmethyl)-2-(3-methoxypropyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5543745.png)

![4-{5-[(4-iodobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5543755.png)

![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5543765.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B5543771.png)

![4-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5543789.png)

![N-{3-[(1,3-benzothiazol-2-ylthio)methyl]-4-methoxybenzylidene}-4-morpholinamine](/img/structure/B5543796.png)
![(3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5543798.png)
![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B5543837.png)
![5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5543844.png)
